Hypericin

Übersicht

Beschreibung

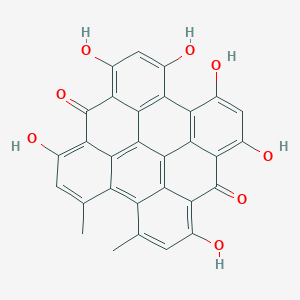

Hypericin is a naturally occurring compound found in the herb St. John’s Wort (Hypericum perforatum). It is a naphthodianthrone, an anthraquinone derivative, and is one of the principal active constituents of Hypericum . This compound is known for its potent photodynamic properties, making it a valuable tool in various applications, including photodynamic therapy (PDT) for cancer treatment .

Wissenschaftliche Forschungsanwendungen

Hypericin hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Medizin: this compound wird intensiv für seine Verwendung in der photodynamischen Therapie (PDT) zur Behandlung von Krebs erforscht. This compound zeigt auch antimikrobielle und antivirale Aktivität, was es zu einem vielversprechenden Kandidaten für die Entwicklung neuer Antibiotika und antiviraler Mittel macht.

5. Wirkmechanismus

This compound entfaltet seine Wirkungen über mehrere Mechanismen:

Photodynamische Therapie: Bei der PDT wird this compound Patienten verabreicht und reichert sich in Krebszellen an.

Antivirale Aktivität: this compound hemmt die Virusreplikation, indem es die Viruspenetration in Wirtszellen stört und virale Enzyme blockiert, die für die Replikation essentiell sind.

Enzyminhibition: this compound wirkt als unspezifischer Kinaseinhibitor und kann Enzyme wie Dopamin-β-Hydroxylase hemmen, was zu erhöhten Dopaminspiegeln führt.

Wirkmechanismus

Target of Action

Hypericin, a naturally occurring compound found in some species of the genus Hypericum, is believed to act as an antibiotic, antiviral, and non-specific kinase inhibitor . It may inhibit the action of the enzyme dopamine β-hydroxylase, leading to increased dopamine levels . This could potentially decrease norepinephrine and epinephrine .

Mode of Action

This compound’s interaction with its targets results in a variety of effects. It is believed to inhibit the action of the enzyme dopamine β-hydroxylase, leading to increased dopamine levels . This could potentially decrease norepinephrine and epinephrine . Furthermore, this compound has some affinity for NMDA receptors .

Biochemical Pathways

The biosynthesis of hypericins is through the polyketide pathway where an octaketide chain goes through successive cyclizations and decarboxylations to form emodin anthrone which is believed to be the precursor of this compound . Oxidization reactions yield protoforms which then are converted into this compound and pseudothis compound .

Pharmacokinetics

The pharmacokinetic properties of this compound indicate that it has poor water solubility and bioavailability . The distribution and excretion are fast, and it is metabolized in bile . Furthermore, this compound has a long elimination half-life .

Result of Action

When exposed to light of a specific wavelength, the absorbed energy triggers a series of chemical reactions that can generate highly reactive oxygen species (ROS), such as singlet oxygen . These ROS are known to cause damage to cellular components, leading to cell death . In addition to its ability to generate ROS, this compound can also disrupt cellular signaling pathways, inhibit enzyme activity, and induce apoptosis (programmed cell death) in cancer cells .

Action Environment

The action of this compound is influenced by environmental factors such as light. This compound remains in an inactive state until it is exposed to light of the appropriate wavelength . When the cancer cells are illuminated with the specific wavelength of light, the absorbed energy activates this compound, initiating a cascade of events . This unique characteristic makes this compound a valuable tool in various applications, including photodynamic therapy (PDT), a treatment that uses light-sensitive compounds to selectively destroy cancer cells .

Biochemische Analyse

Biochemical Properties

Hypericin is believed to act as an antibiotic, antiviral, and non-specific kinase inhibitor . It interacts with various enzymes and proteins, triggering a series of chemical reactions that can generate highly reactive oxygen species (ROS), such as singlet oxygen . These ROS are known to cause damage to cellular components, leading to cell death .

Cellular Effects

This compound has shown remarkable antiproliferative effect upon irradiation on various tumor cells . The effect is primarily mediated by p38 mitogen-activated protein kinase (MAPK), JNK, PI3K, CCAAT-enhancer-binding protein homologous protein (CHOP)/TRIB3/Akt/mTOR, TRAIL/TRAIL-receptor, c-Met and Ephrin-Eph, the mitochondria and extrinsic signaling pathways .

Molecular Mechanism

When exposed to light of a specific wavelength, the absorbed energy activates this compound, initiating a cascade of events . The activated this compound can generate ROS, such as singlet oxygen, which are highly reactive molecules that can induce cell death by causing oxidative damage to critical cellular components, including proteins, lipids, and DNA .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Experimental studies have revealed no cytotoxicity of this compound in the dark; however, it can serve as a potential antimetastatic and antiangiogenic agent .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. A single this compound dose was insufficient to prolong the survival of animals, but fractionated this compound doses could prevent animal death when administered shortly after the resection of the primary tumor .

Metabolic Pathways

This compound is biosynthesized through the polyketide pathway where an octaketide chain goes through successive cyclizations and decarboxylations to form emodin anthrone which is believed to be the precursor of this compound .

Transport and Distribution

The uptake/transport/delivery of this compound is dependent on several competing or interrelated factors, which include the type of incubation medium (with or without serum proteins), cell type, delivery system, and biological testing method .

Subcellular Localization

Co-labeling with this compound and fluorescent dyes specific for cell organelles revealed an intracellular localization of this compound predominantly in mitochondria and lysosomes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of hypericin typically starts with the precursor emodin. Emodin is first converted to emodin anthrone, which is then dimerized to form protothis compound. Protothis compound is subsequently converted to this compound through oxidation reactions . Another method involves converting protothis compound to a protothis compound salt and then irradiating it with visible light to form this compound .

Industrial Production Methods: Industrial production of this compound faces challenges due to its low yield from natural sources. Biotechnological approaches, including plant tissue culture and bioreactor-based large-scale production, offer promising solutions to address this demand . These methods involve the use of cell and organ cultures, elicitation strategies, and genetic engineering to enhance this compound yields .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Hypericin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Das große Chromophorsystem in this compound ermöglicht es, an Photooxidationsreaktionen teilzunehmen und reaktive Sauerstoffspezies (ROS) wie Singulett-Sauerstoff zu erzeugen .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese und Reaktion von this compound verwendet werden, sind Emodin, Protothis compound und sichtbares Licht für die Photooxidation . Die Reaktionsbedingungen beinhalten oft spezifische Wellenlängen des Lichts, um die photodynamischen Eigenschaften von this compound zu aktivieren .

Hauptprodukte: Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, sind Singulett-Sauerstoff und andere ROS, die für seine biologischen Wirkungen verantwortlich sind .

Vergleich Mit ähnlichen Verbindungen

Hypericin ist strukturell ähnlich zu anderen Naphthodianthronen, wie z. B. Pseudothis compound. Beide Verbindungen kommen in Hypericum perforatum vor und zeigen ähnliche biologische Aktivitäten, einschließlich antiviraler und photodynamischer Eigenschaften . this compound ist stärker wirksam und hat eine höhere Quantenausbeute von Singulett-Sauerstoff im Vergleich zu Pseudothis compound .

Ähnliche Verbindungen:

- Pseudothis compound

- Emodin

- Hyperforin

Die einzigartigen photodynamischen Eigenschaften von this compound und seine Fähigkeit, ROS zu erzeugen, machen es zu einer leistungsstarken und vielseitigen Verbindung in der wissenschaftlichen Forschung und in medizinischen Anwendungen.

Eigenschaften

IUPAC Name |

9,11,13,16,18,20-hexahydroxy-5,24-dimethyloctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(26),2,4(25),5,8,10,12,14(28),15(27),16,18,20,23-tridecaene-7,22-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H16O8/c1-7-3-9(31)19-23-15(7)16-8(2)4-10(32)20-24(16)28-26-18(12(34)6-14(36)22(26)30(20)38)17-11(33)5-13(35)21(29(19)37)25(17)27(23)28/h3-6,33-38H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDOIFHVUBCIUHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C3=C(C=C(C4=C3C5=C2C1=C6C(=CC(=O)C7=C(C8=C(C=C(C4=C8C5=C67)O)O)O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40203270 | |

| Record name | Hypericin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548-04-9, 1372719-41-9 | |

| Record name | Hypericin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hypericin [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1372719419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hypericin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,4,6,8,13-hexahydroxy-10,11-dimethylphenanthro[1,10,9,8-opqra]perylene-7,14-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hypericin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V2F1075HD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

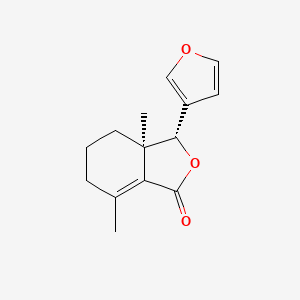

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

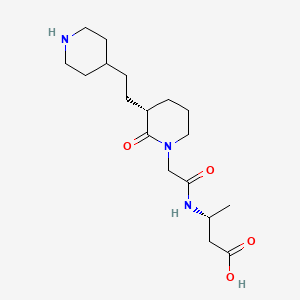

![(6R,7R)-1-(5-benzylhexyl)-4,7-dihydroxy-6-{[(4E)-6-methyl-9-phenylnon-4-enoyl]oxy}-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid](/img/structure/B1674056.png)

![(E)-3-(2,4-dichlorophenyl)-N-[(3R)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]prop-2-enamide](/img/structure/B1674058.png)

![(2S)-2-[(4-methylphenyl)sulfonylamino]-3-[[4-oxo-5-(2-piperidin-4-ylethyl)-7,8-dihydro-6H-pyrazolo[1,5-a][1,4]diazepine-2-carbonyl]amino]propanoic acid](/img/structure/B1674060.png)

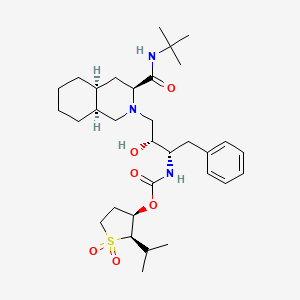

![[(2R,3R)-1,1-dioxo-2-propan-2-ylthiolan-3-yl] N-[(2S,3R)-4-[(2S)-2-(tert-butylcarbamoyl)-4-[(2-chloro-6-methylpyridin-4-yl)methyl]piperazin-1-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B1674062.png)